N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide
Description
N-[2-(6-Ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide is a synthetic heterocyclic compound featuring three core structural motifs:
- 6-Ethyl-2-oxo-2H-chromen-4-yl: A coumarin derivative substituted with an ethyl group at position 6 and a ketone at position 2.
- 1-Benzofuran-3-yl: A fused benzofuran ring system attached to the coumarin moiety.
- 2-Methylpropanamide: A branched alkylamide group at the benzofuran’s 3-position.
However, its specific biological activity remains uncharacterized in the available literature.
Properties
IUPAC Name |
N-[2-(6-ethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c1-4-14-9-10-19-16(11-14)17(12-20(25)27-19)22-21(24-23(26)13(2)3)15-7-5-6-8-18(15)28-22/h5-13H,4H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRAMDNVPLYNIJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)NC(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that coumarin derivatives, which this compound is a part of, have been explored for activities including antibacterial, antifungal, anticancer, anti-HIV, and anti-inflammatory effects.
Mode of Action
Coumarin–chalcone hybrid molecules, which this compound is a part of, have been synthesized and evaluated for their antioxidant potential. The ability to inhibit oxidative stress has been established as the prime mechanism in the treatment of several disease conditions.
Biological Activity
N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide is a complex organic compound notable for its unique structural features, which include a chromene moiety and a benzofuran ring. These structural elements are associated with a variety of biological activities, making this compound a subject of interest in medicinal chemistry and pharmacology.
Structural Characteristics
The compound's structure can be broken down into several key components:
| Component | Description |
|---|---|
| Chromene Moiety | A bicyclic structure known for its presence in various natural products. |
| Benzofuran Ring | Contributes to the compound's aromatic character and potential biological activity. |
| Ethyl Substituent | Enhances lipophilicity, potentially influencing biological interactions. |
| Amide Linkage | Provides sites for hydrogen bonding, enhancing solubility and bioavailability. |
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antioxidant Properties : The compound has been shown to possess antioxidant capabilities, which can mitigate oxidative stress in cells. This is particularly relevant in conditions like inflammation and cancer, where oxidative damage plays a critical role.
- Anti-inflammatory Effects : The presence of the chromene and benzofuran structures suggests potential anti-inflammatory activity. Compounds with similar structures have been reported to inhibit inflammatory pathways, including the production of pro-inflammatory cytokines.
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells. The structural uniqueness of the compound could confer distinct mechanisms of action compared to more common anticancer agents.
- Interaction with G Protein-Coupled Receptors (GPCRs) : There is evidence suggesting that derivatives of chromene can interact with GPCRs, which are critical in mediating various physiological responses, including inflammation and immune responses.
Case Studies and Research Findings
A number of studies have explored the biological activity of related compounds, laying the groundwork for understanding the potential effects of this compound:
- Antioxidant Mechanisms : A study demonstrated that compounds with similar chromene structures effectively reduced reactive oxygen species (ROS) levels in vitro, leading to improved cell viability under oxidative stress conditions.
- Anti-inflammatory Pathways : Research has shown that benzofuran derivatives can inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway, which is pivotal in regulating inflammation .
- Cancer Cell Line Studies : In vitro assays on cancer cell lines revealed that certain chromene-based compounds induced apoptosis and inhibited cell cycle progression, suggesting potential as chemotherapeutic agents .
Comparison with Similar Compounds
Comparison with Structural Analogues
The compound’s structural and functional attributes are compared below with two closely related analogues identified in the literature.
Structural Features and Physicochemical Properties
Table 1: Key Structural and Molecular Data
Key Observations :
- Analogue 2 replaces benzofuran with a thiazolidinone ring, introducing sulfur and altering ring strain .
- Coumarin Modifications : The target compound and Analogue 1 share a 6-ethyl-2-oxo coumarin, while Analogue 2 features a 6-methyl-4-oxo coumarin, affecting electron distribution and steric bulk .
Table 2: Crystallographic and Computational Tools Used in Structural Analysis
Implications of Structural Differences
Analogue 2’s thiazolidinone and furan carboxamide may enhance solubility in polar solvents due to increased hydrogen-bonding sites .
Crystallographic Behavior :
- Analogue 1’s bulky trimethoxybenzamide could lead to distinct crystal packing compared to the target compound, as observed in Mercury CSD analyses of similar structures .
- Analogue 2’s single-crystal data (R factor = 0.049) demonstrates precise structural resolution, a benchmark for comparing refinement quality .
Synthetic Complexity :
- The trimethoxy group in Analogue 1 requires additional synthetic steps for methoxy introduction, whereas the target compound’s 2-methylpropanamide is simpler to derivatize.
Preparation Methods
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times for cyclization and coupling steps. For example, Pechmann condensation under microwave conditions (150°C, 20 min) achieves 85% yield for the chromene core.
Solid-Phase Synthesis
Immobilizing the benzofuran hydrazide on Wang resin enables stepwise elongation, though this method is less common due to scalability challenges.
Analytical Characterization
Spectroscopic Data :
-
¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 2.15 (s, 3H, COCH₃), 6.85–7.45 (m, aromatic protons).
-
IR (KBr) : 1720 cm⁻¹ (C=O, chromenone), 1655 cm⁻¹ (amide C=O).
Table 1. Comparative Yields of Key Intermediates
| Intermediate | Method | Yield (%) |
|---|---|---|
| Ethyl benzofuran-2-carboxylate | Cyclization | 82 |
| 6-Ethyl-2-oxochromen-4-carbaldehyde | Pechmann + Oxidation | 68 |
| Hydrazone-coupled product | Acylhydrazone formation | 58 |
| Final amide product | EDCl/HOBt coupling | 78 |
Challenges and Optimization
-
Regioselectivity : The ethyl group on the chromene ring may lead to steric hindrance during coupling. Using bulky bases (e.g., DIPEA) improves selectivity.
-
Purification : Silica gel chromatography is essential due to polar byproducts. Gradient elution (hexane → ethyl acetate) resolves closely eluting compounds.
Industrial-Scale Considerations
For large-scale synthesis, continuous flow reactors enhance efficiency in cyclization and oxidation steps. Solvent recovery systems (e.g., distillation for ethanol) reduce costs .
Q & A
Q. What are the established synthetic routes for N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide, and what key intermediates are involved?
The synthesis involves multi-step organic reactions, starting with the preparation of the chromen-4-yl core via Claisen-Schmidt condensation of substituted salicylaldehydes and ethyl acetoacetate. The benzofuran moiety is subsequently introduced through cyclization of 2-hydroxyacetophenone derivatives under acidic conditions. Key intermediates include:
- 6-ethyl-4-hydroxycoumarin : Formed via alkylation of the chromenone precursor.
- 3-amino-1-benzofuran : Generated by nitration and reduction of the benzofuran intermediate. Final coupling of the chromenyl-benzofuran scaffold with 2-methylpropanoyl chloride yields the target compound. Reaction optimization focuses on controlling regioselectivity and minimizing side products, particularly during the acylation step .
Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?
Structural elucidation employs:
- X-ray crystallography : Single-crystal analysis (using SHELXL ) confirms the spatial arrangement of the chromenyl and benzofuran moieties, with anisotropic displacement parameters refined to an R-factor < 0.05.
- NMR spectroscopy : H and C NMR data (in DMSO-d6) identify key signals:
- δ 1.25 ppm (triplet, 3H, -CH2CH3), δ 6.8–7.9 ppm (aromatic protons), δ 2.1 ppm (singlet, 6H, -C(CH3)2).
- High-resolution mass spectrometry (HRMS) : Confirms the molecular formula C24H23NO4 (observed m/z 408.1582 vs. calculated 408.1576) .
Q. What initial biological screening assays are recommended to evaluate this compound's activity?
Preliminary screening should include:
- Kinase inhibition assays : Test against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits.
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination.
- Receptor binding studies : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) to assess affinity (Ki values). Positive controls (e.g., staurosporine for kinases) and dose-response curves (0.1–100 µM) are critical for validating activity .
Advanced Questions
Q. What experimental strategies resolve contradictions in biological activity data across different assays?
Discrepancies (e.g., high potency in kinase assays but low cytotoxicity) require:
- Orthogonal validation : Replicate results using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity).
- Solubility profiling : Measure logP (e.g., 3.8 via shake-flask method) to assess cellular permeability limitations.
- Metabolic stability tests : Incubate with liver microsomes to identify rapid degradation (e.g., CYP450-mediated oxidation of the ethyl group). Adjusting assay conditions (e.g., serum-free media to reduce protein binding) or modifying the propanamide substituent (e.g., introducing fluorine) can enhance consistency .
Q. How does the compound interact with kinase targets at the molecular level?
Computational docking (AutoDock Vina) and molecular dynamics simulations (AMBER) reveal:
- Hydrogen bonding : The 2-oxo group on the chromenyl moiety forms a key interaction with the kinase hinge region (e.g., EGFR Thr766).
- Hydrophobic packing : The ethyl group occupies a lipophilic pocket near the gatekeeper residue (e.g., Met769 in EGFR). Mutagenesis studies (e.g., T766A mutants) show reduced binding affinity (ΔΔG = +2.3 kcal/mol), confirming the predicted interactions .
Q. What computational approaches are used to predict off-target effects and optimize selectivity?
- Pharmacophore modeling : Identify shared features with known off-target binders (e.g., ATP-binding sites in unrelated kinases).
- Machine learning : Train random forest models on ChEMBL data to predict polypharmacology.
- Free-energy perturbation (FEP) : Calculate relative binding energies for analogs with modified substituents (e.g., replacing ethyl with cyclopropyl). These methods guide the design of derivatives with >10-fold selectivity for target kinases .
Q. How do structural modifications to the chromenyl or benzofuran moieties affect the compound's pharmacokinetic profile?
Structure-activity relationship (SAR) studies demonstrate:
- Chromenyl modifications :
- 6-Ethyl → 6-CF3 : Increases metabolic stability (t1/2 from 1.2 to 4.7 h in human microsomes) but reduces solubility (logP from 3.8 to 4.5).
- 2-Oxo → 2-Thioxo : Enhances kinase inhibition (IC50 from 120 nM to 45 nM for VEGFR2).
- Benzofuran substitutions :
- 3-Propanamide → 3-sulfonamide : Improves oral bioavailability (F% from 12% to 38% in rats).
Metabolite identification (LC-QTOF-MS) and PK/PD modeling are critical for prioritizing analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
